molecular formula C30H54O2 B13750522 1,4-Benzenediol, 2,5-di-sec-dodecyl- CAS No. 62085-82-9

1,4-Benzenediol, 2,5-di-sec-dodecyl-

Cat. No.: B13750522
CAS No.: 62085-82-9
M. Wt: 446.7 g/mol
InChI Key: NWUNKFTVLXWQQC-UHFFFAOYSA-N
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Description

2,5-Di-sec-dodecylhydroquinone is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol . It is a derivative of hydroquinone, where two secondary dodecyl groups are attached to the 2 and 5 positions of the benzene ring. This compound is part of the hydroquinone family, known for their antioxidant properties and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with sec-dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 2,5-Di-sec-dodecylhydroquinone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Di-sec-dodecylhydroquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of sec-dodecyl groups.

    2,5-Dimethylhydroquinone: A simpler derivative with methyl groups.

    2,5-Diethylhydroquinone: Contains ethyl groups instead of dodecyl groups.

Uniqueness

2,5-Di-sec-dodecylhydroquinone is unique due to its long alkyl chains, which provide enhanced lipophilicity and potential for use in non-polar environments. This makes it particularly useful in industrial applications where solubility in non-polar solvents is required .

Properties

CAS No.

62085-82-9

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

2,5-di(dodecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3

InChI Key

NWUNKFTVLXWQQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O

Origin of Product

United States

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